molecular formula C25H32N2OS B104506 3-Decyl-5,5'-diphenyl-2-thioxo-4-imidazolidinone CAS No. 875014-22-5

3-Decyl-5,5'-diphenyl-2-thioxo-4-imidazolidinone

Cat. No. B104506
M. Wt: 408.6 g/mol
InChI Key: ACGQTBAFQLDLFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound "3-Decyl-5,5'-diphenyl-2-thioxo-4-imidazolidinone" is a derivative of 4-imidazolidinone, which is a significant structural motif in organic synthesis and medicinal chemistry. The core structure of 4-imidazolidinone is present in various compounds that exhibit a range of biological activities, making it an important scaffold in the development of new therapeutic agents .

Synthesis Analysis

The synthesis of 4-imidazolidinone derivatives can be achieved through different methods. One such method involves the reaction of diamides with ethynyl benziodoxolones via double Michael-type addition, which is a novel reaction mode for hypervalent alkynyl iodine compounds . Another efficient synthesis method for 2-thio-3-alkyl-5-phenylmethylidene-4-imidazolidinones, which are closely related to the compound , utilizes a tandem aza Wittig reaction of vinyliminophosphorane, carbon disulfide, and aliphatic primary amines .

Molecular Structure Analysis

The molecular structure of 4-imidazolidinone derivatives can be elucidated using various spectroscopic techniques such as IR, 1H NMR, and MS. X-ray single crystal technique is also employed for structure elucidation and to determine Z/E potential isomerism configuration . The structures of these compounds are often confirmed by elemental analysis and spectral properties .

Chemical Reactions Analysis

4-Imidazolidinones can undergo various chemical reactions. For instance, 2-thioxo-3-amino-4-imidazolidinones can be S-alkylated to yield 2-alkylthio-3-amino-4H-imidazol-4-ones . Additionally, 4-imidazolidinones derived from amino acid diamides can be further derivatized, and control experiments along with density functional theory calculations can provide mechanistic insights into the reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-imidazolidinone derivatives are influenced by their substituents. For example, 5-acylidene and 5-imino substituted rhodanine derivatives, which share the 2-thioxo-1,3-thiazolidine core with 4-imidazolidinones, exhibit varying degrees of antioxidant and antimicrobial activities depending on their substitution patterns . The antioxidant properties of these compounds can be compared to standard antioxidants like BHT, and their antimicrobial activities can be significant .

Scientific Research Applications

Antibacterial and Antifungal Activities

3-Decyl-5,5'-diphenyl-2-thioxo-4-imidazolidinone derivatives have been explored for their antibacterial and antifungal activities. A study synthesized a series of derivatives with varying substituents, revealing significant antimicrobial activities in most compounds tested. Particularly, certain derivatives displayed outstanding antimicrobial activity, indicating their potential as therapeutic agents in combating bacterial and fungal infections (Ammar et al., 2016).

Synthesis and Characterization

Research has also focused on the synthesis and characterization of derivatives of 3-Decyl-5,5'-diphenyl-2-thioxo-4-imidazolidinone. This includes studies on the synthesis methods, chemical structure, and physical properties. For instance, reactions with diazomethanes and amino compounds have been employed to produce various imino derivatives, contributing to a deeper understanding of their chemical behavior and potential applications (Mohamed et al., 1990).

Antimicrobial and Antimycobacterial Activity

A novel synthesis method was used to create a bicyclic thiohydantoin fused to pyrrolidine compound, which showed significant antimicrobial and antimycobacterial activities against various bacterial strains. This highlights the compound's potential in the development of new antimicrobial agents (Nural et al., 2018).

Antitumor Activities

Some derivatives of 3-Decyl-5,5'-diphenyl-2-thioxo-4-imidazolidinone have been synthesized and tested for antitumor activities. These compounds exhibited a broad spectrum of activity against various human tumor cell lines, indicating their potential as antitumor agents (Khodair et al., 1998).

Crystal Structure Analysis

The crystal structure of derivatives of 3-Decyl-5,5'-diphenyl-2-thioxo-4-imidazolidinone has been determined, providing insights into their molecular arrangement and potential interactions. Such studies are crucial for understanding the compound's properties and guiding its application in various fields (Ogawa et al., 2007).

Anti-inflammatory and Analgesic Activities

Research has demonstrated that certain derivatives of 3-Decyl-5,5'-diphenyl-2-thioxo-4-imidazolidinone possess significant anti-inflammatory and analgesic activities. These findings suggest the potential therapeutic application of these compounds in treating inflammation and pain-related conditions (El-Sharief et al., 2019).

Future Directions

The compound is currently used for research purposes only . As a potential inhibitor of FAAH, it may have implications in the study of neuromodulatory fatty-acid amides and their roles in various biological processes .

properties

IUPAC Name

3-decyl-5,5-diphenyl-2-sulfanylideneimidazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N2OS/c1-2-3-4-5-6-7-8-15-20-27-23(28)25(26-24(27)29,21-16-11-9-12-17-21)22-18-13-10-14-19-22/h9-14,16-19H,2-8,15,20H2,1H3,(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACGQTBAFQLDLFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCN1C(=O)C(NC1=S)(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20467676
Record name 3-decyl-5,5-diphenyl-2-sulfanylideneimidazolidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20467676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Decyl-5,5'-diphenyl-2-thioxo-4-imidazolidinone

CAS RN

875014-22-5
Record name 3-decyl-5,5-diphenyl-2-sulfanylideneimidazolidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20467676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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